BenchChemオンラインストアへようこそ!

Paroxypropione

Endocrinology Pharmacology Reproductive Biology

Paroxypropione (4'-hydroxypropiophenone) is a uniquely differentiated research compound combining weak estrogen receptor agonism (0.1% of estrone potency) with competitive, reversible aromatase (CYP19A1) inhibition—a dual mechanism not replicated by potent steroidal or highly selective nonsteroidal agents. This low-potency profile makes it an irreplaceable tool for SAR studies, reversible enzyme kinetics assays, and endocrine disruption benchmarking. It is also a validated chemical precursor in diethylstilbestrol (DES) and dienestrol synthesis. Procuring high-purity Paroxypropione ensures reproducible outcomes in mechanistic research and pharmaceutical intermediate manufacturing where generic substitution would alter experimental results.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 70-70-2
Cat. No. B143161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParoxypropione
CAS70-70-2
Synonyms1-(4-Hydroxyphenyl)-1-propanone;  1-(p-Hydroxyphenyl)-1-propanone;  4-Propanoylphenol;  4-Propionylphenol;  4’-Hydroxypropiophenone;  B 360;  Bio-fren;  Ethyl 4-hydroxyphenyl ketone;  Ethyl p-hydroxyphenyl ketone;  Frenantol;  Frenohypon;  Frenon;  Frenormon;  H
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(C=C1)O
InChIInChI=1S/C9H10O2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3
InChIKeyRARSHUDCJQSEFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Paroxypropione (CAS 70-70-2) Baseline Identity and Core Procurement Relevance


Paroxypropione (4'-hydroxypropiophenone, CAS 70-70-2) is a synthetic nonsteroidal estrogen [1]. It is chemically classified as a ketone with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol [2]. Historically, its primary pharmacological classification is as an antigonadotropin, a function derived from its estrogenic activity and its ability to inhibit pituitary gonadotropic hormones [3]. Its role as a chemical precursor in the synthesis of diethylstilbestrol and dienestrol underscores its continued relevance in chemical manufacturing and research [4].

Why Paroxypropione is Not Interchangeable with Other Nonsteroidal Estrogens


Paroxypropione's pharmacological profile is quantitatively distinct from other nonsteroidal estrogens and antigonadotropins, making generic substitution inappropriate for research requiring specific potency, mechanism of action, or chemical behavior. It possesses only 0.1% of the estrogenic activity and less than 0.5% of the antigonadotropic potency of the natural hormone estrone, necessitating exceptionally high therapeutic doses (0.8 to 1.6 g/day) [1]. Furthermore, its unique dual mechanism as both a weak estrogen receptor agonist and a reversible aromatase inhibitor (CYP19A1) contrasts sharply with potent, irreversible steroidal inhibitors like exemestane or highly selective nonsteroidal agents like anastrozole [2]. This specific combination of low potency, competitive inhibition, and a unique metabolic profile dictates that it cannot be freely substituted by other compounds in its class without fundamentally altering the experimental or manufacturing outcome.

Paroxypropione (CAS 70-70-2) Quantitative Differentiation Evidence vs. Comparator Estrogens and Antigonadotropins


Estrogenic Potency: Paroxypropione vs. Estrone

Paroxypropione exhibits markedly lower estrogenic activity compared to the natural hormone estrone. Quantitative assays demonstrate that paroxypropione possesses only 0.1% of the estrogenic activity of estrone [1]. This extremely low potency necessitates significantly higher doses for any estrogenic or antigonadotropic effect.

Endocrinology Pharmacology Reproductive Biology

Antigonadotropic Potency: Paroxypropione vs. Estrone

The antigonadotropic effect of paroxypropione, which is the basis for its historical clinical use, is also extremely weak when directly compared to estrone. Studies indicate that paroxypropione possesses less than 0.5% of the antigonadotropic potency of estrone [1]. This significant disparity underscores its low efficacy in suppressing pituitary gonadotropin secretion.

Endocrinology Reproductive Pharmacology Hypothalamic-Pituitary-Gonadal Axis

Therapeutic Dose Comparison: Paroxypropione vs. Diethylstilbestrol (DES) and Ethinylestradiol

The low potency of paroxypropione is reflected in its required clinical dosage, which is orders of magnitude higher than that of other common nonsteroidal estrogens. Paroxypropione is administered at 0.8 to 1.6 g/day to achieve a significant effect [1]. In stark contrast, diethylstilbestrol (DES) is effective at 1 mg/day, and ethinylestradiol is effective at only 50 µg/day [2]. This represents a >1000-fold difference in daily dose.

Clinical Pharmacology Dosing Endocrine Therapy

Aromatase Inhibitory Activity: Paroxypropione vs. Anastrozole

Paroxypropione acts as a competitive, reversible inhibitor of the aromatase enzyme (CYP19A1) [1]. Its inhibitory potency is in the micromolar range (achieving 50% enzyme inhibition at micromolar concentrations in placental microsomal assays) [1]. This is several orders of magnitude weaker than third-generation aromatase inhibitors like anastrozole, which inhibits human placental aromatase with an IC50 of 15 nM [2].

Cancer Research Endocrinology Enzymology

Clinical Response in Breast Cancer: Paroxypropione vs. Tamoxifen

Historical clinical data provides a comparator for therapeutic efficacy. A 1978 study by Griffiths et al. reported that paroxypropione achieved an objective tumor regression in 31% of postmenopausal women with metastatic breast cancer [1]. This response rate is within the general range reported for tamoxifen in unselected patient populations, where overall response rates are approximately 32% [2].

Oncology Breast Cancer Clinical Trials

Validated Application Scenarios for Paroxypropione Based on Quantitative Differentiation


Investigating Structure-Activity Relationships (SAR) of Weak Estrogens

Paroxypropione's extremely low estrogenic activity (0.1% of estrone) [1] makes it an ideal model compound for studying the minimal structural requirements for estrogen receptor binding and activation. Its simple structure (a propiophenone backbone) allows researchers to systematically modify substituents and analyze the resulting changes in potency, providing fundamental SAR data that informs the design of more potent or selective agents. This contrasts with using a highly potent estrogen like diethylstilbestrol, where small modifications may not yield easily interpretable changes in a highly optimized system.

Chemical Synthesis Precursor for Diethylstilbestrol and Dienestrol

A key industrial application of paroxypropione is its well-documented use as a precursor in the chemical synthesis of diethylstilbestrol and dienestrol [2]. Procurement for this purpose is specific and non-substitutable, as the chemical route is defined and validated. The availability of high-purity paroxypropione is therefore a critical supply chain component for the manufacturing of these other pharmaceutical compounds.

Research Tool for Competitive, Reversible Aromatase Inhibition

Paroxypropione acts as a competitive, reversible inhibitor of CYP19A1 (aromatase) with micromolar potency [3]. This profile is distinct from potent, irreversible steroidal inhibitors (e.g., exemestane) and highly selective nonsteroidal inhibitors (e.g., anastrozole, IC50 15 nM) [4]. It is therefore a valuable tool compound for biochemical and cell-based assays designed to study the kinetics of reversible aromatase inhibition, to probe the enzyme's active site, or to investigate the biological consequences of partial and transient enzyme blockade, which is difficult to achieve with high-affinity, long-acting inhibitors.

Reference Standard for Low-Potency Estrogen in Endocrine Disruption Studies

Given its well-characterized, albeit weak, estrogenic activity and its inclusion in databases of potential endocrine disruptors [5], paroxypropione serves as a useful reference standard or positive control in environmental toxicology and endocrine disruption assays. Its activity can be benchmarked against more potent xenoestrogens (e.g., bisphenol A, nonylphenol) to calibrate assay sensitivity and to establish potency thresholds for regulatory or research purposes. Its low activity provides a useful lower bound for comparative risk assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paroxypropione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.